REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](O)(=O)[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.B(O)(O)O>C1(C)C(C)=CC=CC=1>[O:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:9]1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
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10.9 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)O
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Name
|
|
Quantity
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12.3 g
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Type
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reactant
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Smiles
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C(C1=CC=NC=C1)(=O)O
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Name
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Quantity
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6.1 g
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Type
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reactant
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Smiles
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B(O)(O)O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux, under a nitrogen atmosphere, for 17 hours
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Duration
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17 h
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Type
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CUSTOM
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Details
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the orange suspension partitioned between sodium hydroxide solution (4N, 500 ml) and ethyl acetate (500 ml)
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Type
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CUSTOM
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Details
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the phases were separated
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Type
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WASH
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Details
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the organic layer washed with sodium hydroxide solution (2N, 2×300 ml), water (100 ml) and brine (100 ml)
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Name
|
|
Type
|
|
Smiles
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O1C(=NC2=C1C=CC=C2)C2=CC=NC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |